Methyl 2-(4-fluorophenyl)acetate
Overview
Description
Methyl 2-(4-fluorophenyl)acetate is an organic compound with the molecular formula C9H9FO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the para position and the carboxylic acid group is esterified with methanol. This compound is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Similar compounds, such as 4-fluoromethylphenidate, are known to act primarily as dopamine and norepinephrine reuptake inhibitors
Mode of Action
Based on its structural similarity to other fluorinated compounds, it might interact with its targets by binding to and partially blocking the transporter proteins that normally clear these catecholamines from the synaptic cleft . This would effectively boost the levels of dopamine and norepinephrine neurotransmitters in the brain.
Biochemical Pathways
Similar fluorinated compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Methyl 2-(4-fluorophenyl)acetate might also affect a broad range of biochemical pathways.
Pharmacokinetics
Similar fluorinated compounds are known to have higher potency and metabolic stability than their non-fluorinated counterparts .
Result of Action
Similar fluorinated compounds are known to have diverse biological activities and therapeutic possibilities . This suggests that this compound might also have a wide range of molecular and cellular effects.
Action Environment
Similar fluorinated compounds are known to be stable and environmentally benign . This suggests that this compound might also be stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-fluorophenyl)acetate can be synthesized through the esterification of 2-(4-fluorophenyl)acetic acid with methanol. The reaction is typically catalyzed by an acid such as sulfuric acid or hydrochloric acid. One common method involves refluxing 2-(4-fluorophenyl)acetic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction mixture is then cooled, and the product is isolated by distillation or extraction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 4-fluorophenylacetic acid.
Reduction: 2-(4-fluorophenyl)ethanol.
Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-fluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-chloro-4-fluorophenyl)acetate
- Methyl 2-(4-chlorophenyl)acetate
- Methyl 2-(4-bromophenyl)acetate
Uniqueness
Methyl 2-(4-fluorophenyl)acetate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
methyl 2-(4-fluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPPKGMEHMXPMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369799 | |
Record name | methyl 2-(4-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34837-84-8 | |
Record name | methyl 2-(4-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(4-fluorophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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